molecular formula C8H12N2O2S B12096082 ethyl 5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylate CAS No. 65551-57-7

ethyl 5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylate

Cat. No.: B12096082
CAS No.: 65551-57-7
M. Wt: 200.26 g/mol
InChI Key: XIOMMLQTVVTLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylate is a heterocyclic compound with the molecular formula C8H12N2O2S. This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The presence of both sulfur and nitrogen atoms in its structure makes it an interesting subject for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted pyrazoles .

Scientific Research Applications

Mechanism of Action

The mechanism by which ethyl 5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylate exerts its effects involves the interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The sulfur and nitrogen atoms in the compound play a crucial role in these interactions.

Comparison with Similar Compounds

Properties

CAS No.

65551-57-7

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

ethyl 5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C8H12N2O2S/c1-4-12-8(11)6-5(2)9-10-7(6)13-3/h4H2,1-3H3,(H,9,10)

InChI Key

XIOMMLQTVVTLJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1SC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.